molecular formula C14H22ClNO2 B3135596 (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride CAS No. 401916-47-0

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

Cat. No.: B3135596
CAS No.: 401916-47-0
M. Wt: 271.78 g/mol
InChI Key: NPVGFMZLBRNQHM-UTONKHPSSA-N
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Description

“®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” is a compound with the molecular formula C13H19NO2 . It’s worth noting that the compound you’re interested in might have similar properties or structure.


Synthesis Analysis

While specific synthesis methods for “®-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride” were not found, there are general methods for attaching tert-butyl groups to proteins for NMR studies . These methods involve reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Molecular Structure Analysis

The molecular structure of a related compound, “®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid”, has been computed by PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “4-(4-tert-butylphenyl)butanoic acid”, have been reported. It has a molecular formula of C14H20O2, an average mass of 220.307 Da, and a monoisotopic mass of 220.146332 Da .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Enantiomerically Pure Compounds : A study by Jankowski et al. (1999) presents a method for preparing enantiomers of tert-butyl(methyl)phenylsilane, which is closely related to (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride. This process involves a series of chemical reactions yielding diastereomerically pure hydrochlorides, demonstrating the chemical's potential in enantiomer synthesis (Jankowski et al., 1999).

Chemical Properties and Analysis

  • Chiral Resolution and Liquid Chromatography : Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, closely related to the chemical . This method involved protection and derivatization steps, showcasing an approach to analyzing similar compounds (Vaccher et al., 1991).

Applications in Medicinal Chemistry

  • Pharmacological Activity of Derivatives : Research by Vasil'eva et al. (2016) highlights the pharmacological significance of β-substituted γ-aminobutyric acid derivatives, which include compounds like this compound. These compounds are noted for their potential as pharmacologically active substances, underscoring the importance of this class of chemicals in medicinal research (Vasil'eva et al., 2016).

Safety and Hazards

While specific safety and hazard information for “®-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride” is not available, it’s generally recommended to provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGFMZLBRNQHM-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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